Home > Products > Screening Compounds P29347 > Diethylstilbestrol dipalmitate
Diethylstilbestrol dipalmitate - 63019-08-9

Diethylstilbestrol dipalmitate

Catalog Number: EVT-13905883
CAS Number: 63019-08-9
Molecular Formula: C50H80O4
Molecular Weight: 745.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of diethylstilbestrol dipalmitate involves the esterification of diethylstilbestrol with palmitic acid. This reaction typically requires a catalyst, such as sulfuric acid or another acid catalyst, to facilitate the formation of the ester bond. The general process can be summarized as follows:

  1. Reactants: Diethylstilbestrol and palmitic acid.
  2. Catalyst: Acid catalyst (e.g., sulfuric acid).
  3. Reaction Conditions: The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester.
  4. Purification: The resulting product is purified through techniques such as recrystallization or chromatography to remove unreacted starting materials and by-products.
Molecular Structure Analysis

Diethylstilbestrol dipalmitate has the following molecular characteristics:

  • Molecular Formula: C50_{50}H80_{80}O4_{4}
  • Molecular Weight: 745.30 g/mol
  • Structural Features: The compound consists of a diethylstilbestrol backbone with two palmitoyl (C16_{16}H31_{31}O) groups attached via ester linkages. This structure enhances its lipophilicity compared to diethylstilbestrol alone .
Chemical Reactions Analysis

Diethylstilbestrol dipalmitate can undergo various chemical reactions typical for esters, including hydrolysis and transesterification:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, diethylstilbestrol dipalmitate can be hydrolyzed back to diethylstilbestrol and palmitic acid.
  2. Transesterification: The ester can react with other alcohols to form different esters, which may alter its pharmacological properties.

These reactions are crucial for understanding the stability and reactivity of diethylstilbestrol dipalmitate in biological systems .

Mechanism of Action

The mechanism of action of diethylstilbestrol dipalmitate primarily involves its interaction with estrogen receptors in target tissues. Upon administration, the compound is believed to release diethylstilbestrol, which then binds to estrogen receptors, leading to the following biological effects:

  1. Gene Regulation: Binding to estrogen receptors modulates gene expression related to reproductive functions.
  2. Cell Proliferation: Estrogen receptor activation promotes cell proliferation in tissues responsive to estrogens, such as breast and endometrial tissues.

This mechanism underlies its use in various therapeutic contexts, although safety concerns have limited its application .

Physical and Chemical Properties Analysis

Diethylstilbestrol dipalmitate exhibits several notable physical and chemical properties:

  • Density: 0.951 g/cm³
  • Boiling Point: 757.8 ºC at 760 mmHg
  • Flash Point: 364 ºC
  • LogP (Partition Coefficient): 16.1908, indicating high lipophilicity which may enhance absorption and retention in fatty tissues .

These properties highlight its potential for prolonged action within the body compared to more hydrophilic compounds.

Applications

Diethylstilbestrol dipalmitate has been investigated for various scientific uses, particularly in the fields of endocrinology and reproductive health:

While its clinical use has diminished due to safety issues associated with diethylstilbestrol itself, ongoing research may uncover new applications or safer derivatives based on its structure.

Historical Context and Development

Discovery and Early Synthesis Methodologies

Diethylstilbestrol dipalmitate (DES-DP) emerged as a chemical derivative of the synthetic estrogen diethylstilbestrol (DES), first synthesized in 1938. DES itself was created through the McMurry coupling reaction of p-methoxypropiophenone, using titanium(III) chloride and lithium aluminum hydride to form the core stilbene structure. Early synthesis faced challenges in purity, with some batches inadvertently containing up to 50% of the stereoisomer hexestrol due to insufficient analytical techniques like thin-layer chromatography [4]. To address the pharmacokinetic limitations of DES—particularly rapid hepatic metabolism and poor oral bioavailability—researchers esterified DES with palmitic acid (hexadecanoic acid) to create DES-DP. This lipophilic modification significantly altered the compound's physicochemical properties, delaying its release and metabolism [3] [8].

The esterification process leveraged fatty acid conjugation, a strategy gaining traction in mid-20th-century pharmacology to prolong drug action. DES-DP’s synthesis involved reacting DES with palmitoyl chloride under controlled conditions, yielding a high-molecular-weight (745.186 g/mol) prodrug designed for depot administration. Unlike its parent compound, DES-DP exhibited near-insolubility in aqueous solutions but high solubility in oil-based vehicles, making it suitable for intramuscular injection formulations [3] [7].

Evolution of Pharmacological Applications in the 20th Century

DES-DP was developed explicitly to overcome the frequent dosing requirements of DES. Its primary advantage was prolonged duration of action: A single 5 mg intramuscular injection in oil provided symptomatic relief for 8–10 weeks in menopausal patients, with higher doses (15–20 mg) extending efficacy to 3+ months. This contrasted sharply with DES dipropionate (1–2 weeks’ duration) and unmodified DES (days) [3]. By the 1940s–1950s, DES-DP (marketed as Palmestril and Stilpalmitate) became a cornerstone for managing:

  • Menopausal symptoms: Providing sustained relief from hot flashes and vaginal atrophy without daily dosing [3].
  • Hormone-sensitive cancers: Serving as a prodrug for DES in prostate cancer, where continuous estrogenic suppression of testosterone was therapeutic [7] [9].

Table 1: Comparative Duration of Estrogen Esters in Menopausal Therapy

CompoundChemical ModificationAverage Duration per 5 mg Dose
DES (unmodified)None3–7 days
DES dipropionateC3 ester~5 weeks
DES dipalmitateC16 ester8–16 weeks

The drug’s mechanism relied on enzymatic hydrolysis in tissues and blood, gradually releasing active DES. This slow release reduced peak plasma concentrations, mitigating acute side effects like nausea while maintaining therapeutic estrogen receptor agonism. DES-DP also saw experimental use in aqueous suspensions to modulate release kinetics further, though oil-based formulations dominated clinical practice [3] [9].

Regulatory Phases and Global Withdrawal Rationales

DES-DP’s decline was inextricably linked to the safety crisis surrounding its parent compound, DES. Key regulatory milestones include:

  • 1971: The U.S. FDA withdrew approval for DES use in pregnancy after studies confirmed in utero exposure caused clear-cell adenocarcinoma in young women (DES daughters). This included all DES formulations, though DES-DP was less commonly used obstetrically [1] [5] [10].
  • Post-1971: Regulatory agencies globally (e.g., European markets by 1978) restricted DES derivatives. The FDA specifically banned oral/parenteral products containing ≥25 mg DES per unit dose, impacting high-dose DES-DP oncology formulations [1] [8].
  • 2000s: Most DES-DP products were discontinued as safer alternatives (e.g., bioidentical estrogens, GnRH agonists) replaced high-dose estrogen therapy. The carcinogenic classification of DES by the NTP (1985) and documented transgenerational effects accelerated its withdrawal [2] [10].

Table 2: Regulatory Timeline for DES and Derivatives

YearRegion/AgencyActionPrimary Rationale
1941–1971GlobalWidespread use in pregnancy(Incorrectly) believed to prevent miscarriage
1971U.S. FDAContraindicated in pregnancyVaginal adenocarcinoma in DES daughters
1978EuropePregnancy use bannedReproductive tract abnormalities
1985U.S. NTPClassified DES as "known carcinogen"Human carcinogenicity data
2000sInternationalMarket withdrawal of DES-DP formulationsSafer alternatives and legacy safety concerns

The teratogenicity of DES metabolites—disrupting embryonic reproductive tract development—was the principal driver for withdrawal. Though DES-DP itself was a prodrug, its metabolic conversion to DES rendered it part of a broader class of endocrine disruptors with intergenerational health impacts [1] [10].

Properties

CAS Number

63019-08-9

Product Name

Diethylstilbestrol dipalmitate

IUPAC Name

[4-[(E)-4-(4-hexadecanoyloxyphenyl)hex-3-en-3-yl]phenyl] hexadecanoate

Molecular Formula

C50H80O4

Molecular Weight

745.2 g/mol

InChI

InChI=1S/C50H80O4/c1-5-9-11-13-15-17-19-21-23-25-27-29-31-33-49(51)53-45-39-35-43(36-40-45)47(7-3)48(8-4)44-37-41-46(42-38-44)54-50(52)34-32-30-28-26-24-22-20-18-16-14-12-10-6-2/h35-42H,5-34H2,1-4H3/b48-47+

InChI Key

JUHYOIKJCUMOSQ-QJGAVIKSSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)C(=C(CC)C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)CC

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)/C(=C(\CC)/C2=CC=C(C=C2)OC(=O)CCCCCCCCCCCCCCC)/CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.